Xanthine oxidoreductase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

651769-78-7 |

|---|---|

Molecular Formula |

C14H10ClN5O |

Molecular Weight |

299.71 g/mol |

IUPAC Name |

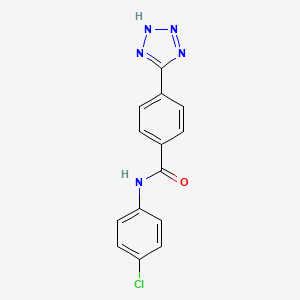

N-(4-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C14H10ClN5O/c15-11-5-7-12(8-6-11)16-14(21)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |

InChI Key |

SLMPSGMCNFHIAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Xanthine oxidoreductase-IN-3 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Xanthine (B1682287) Oxidoreductase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine Oxidoreductase-IN-3 (also referred to as compound IIIa) is a potent, orally active inhibitor of xanthine oxidoreductase (XOR).[1][2] Developed as a potential therapeutic agent for hyperuricemia, it represents a novel structural class of XOR inhibitors. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, experimental protocols, and visual diagrams to elucidate its interaction with the target enzyme.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of xanthine oxidoreductase. XOR is a key enzyme in purine (B94841) metabolism, responsible for the final two steps of converting hypoxanthine (B114508) to xanthine and then to uric acid.[2] By blocking this enzyme, this compound effectively reduces the production of uric acid in the body.

The design of this compound was based on a bioelectronic isosteric replacement strategy, where the carboxyl-thiazole fragment of the known XOR inhibitor, febuxostat, was replaced with a tetrazole group.[2] Molecular docking studies indicate that the tetrazole moiety of this compound enters the active cavity of XOR, where it interacts with the molybdenum cofactor (MoCo) domain, preventing the binding and oxidation of the natural substrates, hypoxanthine and xanthine.[2] While it loses the hydrogen bond interactions with Asn768 and Thr1010 that are observed with febuxostat, it establishes new interactions within the active site that contribute to its high inhibitory potency.[2]

Signaling Pathway

The primary pathway affected by this compound is the purine catabolism pathway. The following diagram illustrates the points of inhibition.

Caption: Inhibition of the purine catabolism pathway by this compound.

Quantitative Data

The inhibitory activity and in vivo efficacy of this compound have been quantified as follows:

| Parameter | Value | Species | Notes |

| IC50 | 26.3 ± 1.21 nM | Bovine Milk XOR | Half-maximal inhibitory concentration in an in vitro enzymatic assay. |

| In Vivo Dose | 5 mg/kg (p.o.) | Mouse | Oral dose that produced a significant hypouricemic effect. |

| In Vivo Efficacy | Significant reduction in serum uric acid | Mouse | Effect observed from 3 hours after administration in a potassium oxonate/hypoxanthine-induced hyperuricemia model.[1] |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the general steps to determine the IC50 value of an inhibitor against XOR.

Workflow Diagram:

Caption: Workflow for the in vitro XOR inhibition assay.

Methodology:

-

Reagents and Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium Phosphate (B84403) Buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

A reaction mixture is prepared in the wells of the microplate containing phosphate buffer and a fixed concentration of xanthine oxidase enzyme.

-

Varying concentrations of this compound are added to the wells and incubated with the enzyme for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by adding a fixed concentration of the substrate, xanthine.

-

The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial velocity of the reaction is calculated for each inhibitor concentration.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

-

The IC50 value is calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

-

In Vivo Mouse Model of Acute Hyperuricemia

This protocol describes the general methodology used to evaluate the uric acid-lowering effects of this compound in an animal model.[1]

Workflow Diagram:

References

Discovery and Synthesis of Xanthine Oxidoreductase-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine (B1682287) Oxidoreductase-IN-3 is a potent, orally active inhibitor of xanthine oxidoreductase (XOR) identified as compound IIIa in a 2022 study by Peng W, et al., published in the European Journal of Medicinal Chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Xanthine Oxidoreductase-IN-3, designed for professionals in drug discovery and development. The document outlines the rational design strategy, summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows.

Introduction to Xanthine Oxidoreductase as a Therapeutic Target

Xanthine oxidoreductase (XOR) is a crucial enzyme in purine (B94841) metabolism, catalyzing the final two steps: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] In humans, elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[1] XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] The XO form, in particular, generates reactive oxygen species (ROS) as a byproduct of its catalytic activity, implicating it in a range of pathological conditions beyond gout, including cardiovascular diseases and inflammation.[1] Therefore, the inhibition of XOR is a well-established therapeutic strategy for managing hyperuricemia and associated disorders.

Discovery of this compound

The discovery of this compound was based on a rational drug design strategy, specifically bioisosteric replacement, using the known XOR inhibitor febuxostat (B1672324) as a template. The researchers replaced the carboxyl-thiazole fragment of febuxostat with a tetrazole ring. This modification led to the design and synthesis of three series of compounds, with this compound (identified as compound IIIa) emerging as a highly potent inhibitor.

Quantitative Data

The inhibitory activity of this compound against XOR and its in vivo efficacy are summarized in the tables below.

| Compound | Target | IC50 (nM) |

| This compound (IIIa) | Xanthine Oxidoreductase | 26.3 ± 1.21 nM |

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Animal Model | Dosage | Effect |

| This compound (IIIa) | Potassium oxonate/hypoxanthine-induced hyperuricemia in mice | 5 mg/kg (p.o.) | Significant uric acid-lowering effect from 3 hours post-administration |

Table 2: In Vivo Efficacy of this compound[2]

Synthesis of this compound

While the precise, step-by-step synthetic protocol from the primary publication by Peng et al. is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of similar N-substituted phenyl-tetrazole benzamides. The proposed synthesis involves a multi-step process culminating in the formation of the final compound.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Based on Related Literature)

Step 1: Synthesis of 4-(1H-tetrazol-1-yl)benzoic acid

To a solution of 4-cyanobenzoyl chloride in a suitable solvent such as dimethylformamide (DMF), sodium azide is added portion-wise at room temperature. The reaction mixture is then heated and stirred for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water and acidification. The resulting solid is filtered, washed with water, and dried to yield 4-(1H-tetrazol-1-yl)benzoic acid.

Step 2: Synthesis of this compound (N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide)

4-(1H-tetrazol-1-yl)benzoic acid is first activated, for example, by reacting with thionyl chloride or oxalyl chloride to form the corresponding acid chloride. In a separate flask, 4-chloroaniline is dissolved in an aprotic solvent in the presence of a base (e.g., triethylamine (B128534) or pyridine). The freshly prepared acid chloride is then added dropwise to the aniline (B41778) solution at a low temperature. The reaction is stirred until completion. The crude product is obtained after workup, which typically involves washing with acidic and basic solutions, followed by extraction and solvent evaporation. The final compound is purified by recrystallization or column chromatography.

Experimental Protocols for Biological Evaluation

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against xanthine oxidase.

Caption: Workflow for the in vitro XOR inhibition assay.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test compound (this compound)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions.

-

In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the xanthine oxidase solution.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the xanthine solution to each well.

-

Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Hyperuricemia Model

This protocol describes the induction of acute hyperuricemia in mice to evaluate the in vivo efficacy of XOR inhibitors.

Caption: Workflow for the in vivo hyperuricemia model.

Materials:

-

ICR mice (male, 18-22 g)

-

Potassium oxonate (uricase inhibitor)

-

Hypoxanthine (XOR substrate)

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Equipment for blood collection and serum uric acid measurement

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Divide the animals into different groups: a normal control group, a hyperuricemic model group, and one or more test compound groups.

-

Induce acute hyperuricemia by intraperitoneally injecting the mice with potassium oxonate and hypoxanthine.

-

Administer the test compound (suspended in vehicle) orally (p.o.) to the treatment groups. The model group receives the vehicle only.

-

Collect blood samples from the mice at specified time points after drug administration (e.g., 3 hours).

-

Separate the serum and measure the uric acid concentration using a commercial kit.

-

The uric acid-lowering effect of the test compound is evaluated by comparing the serum uric acid levels of the treated groups with the model group.

Signaling Pathway

The following diagram illustrates the purine catabolism pathway and the role of xanthine oxidoreductase.

Caption: The purine catabolism pathway and the point of inhibition by this compound.

Conclusion

This compound is a promising new inhibitor of xanthine oxidoreductase with potent in vitro activity and demonstrated in vivo efficacy in a preclinical model of hyperuricemia. Its discovery through a rational, structure-based design approach highlights the potential for further optimization of this chemical scaffold. The experimental protocols detailed in this guide provide a framework for the evaluation of similar compounds and contribute to the ongoing efforts in the development of novel therapeutics for gout and other XOR-related diseases.

References

Unveiling Xanthine Oxidoreductase-IN-3: A Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor Xanthine (B1682287) Oxidoreductase-IN-3 (XOR-IN-3). The information is compiled from publicly available data sheets and scientific literature, offering insights into its biochemical activity, in vivo effects, and the broader context of xanthine oxidoreductase inhibition.

Core Inhibitor Profile

Xanthine Oxidoreductase-IN-3 is an orally active and potent inhibitor of xanthine oxidoreductase (XOR).[1][2][3][4] Its primary therapeutic potential lies in the research of conditions characterized by hyperuricemia, such as gout.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Species | Assay Conditions | Source |

| IC50 | 26.3 nM | - | In vitro xanthine oxidoreductase enzyme assay | [1][2][3][4] |

| In Vivo Efficacy | Uric acid-lowering effect | ICR Mice | 5 mg/kg, oral administration in a potassium oxonate and hypoxanthine-induced acute hyperuricemia model. Effect observed from 3 hours post-administration. | [1][2] |

Mechanism of Action and Signaling Pathways

Xanthine oxidoreductase is a key enzyme in purine (B94841) metabolism, catalyzing the final two steps that lead to the production of uric acid.[5][6] It converts hypoxanthine (B114508) to xanthine and then xanthine to uric acid.[5][6] In humans, elevated XOR activity can lead to hyperuricemia, a precursor to gout and potentially other metabolic and cardiovascular diseases.[6]

XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[5][6] Beyond its role in uric acid production, XOR is a significant source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, particularly in its oxidase form.[5][6][7] This ROS production implicates XOR in various physiological and pathophysiological processes, including inflammation, endothelial dysfunction, and cardiovascular disease.[6][7][8]

XOR-IN-3, by inhibiting the enzyme, directly reduces the production of uric acid. This mechanism is central to its therapeutic potential in hyperuricemia. Furthermore, by inhibiting XOR, the compound may also modulate downstream signaling pathways that are influenced by XOR-derived ROS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Xanthine Oxidoreductase-IN-3: A Novel Inhibitor for the Therapeutic Management of Gout

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, a consequence of chronic hyperuricemia. Xanthine (B1682287) oxidoreductase (XOR) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the final two steps in uric acid production.[1][2] Inhibition of XOR is a cornerstone of gout management, effectively reducing serum uric acid levels.[3][4][5][6] Xanthine oxidoreductase-IN-3 is an emerging, orally active, potent inhibitor of XOR, demonstrating significant therapeutic potential in preclinical models of hyperuricemia. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the broader context of XOR inhibition in the pathophysiology and treatment of gout.

The Pathophysiology of Gout and the Role of Xanthine Oxidoreductase

Gout is precipitated by sustained high levels of uric acid in the blood (hyperuricemia), leading to the formation of MSU crystals.[7][8] These crystals are recognized by the innate immune system as a danger signal, triggering a potent inflammatory cascade.[9] A key player in this process is the NLRP3 inflammasome, which, upon activation by MSU crystals, leads to the cleavage and activation of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[7][10][11] This initiates a cascade of events, including the recruitment of neutrophils to the joint, resulting in the characteristic acute gout flare: intense pain, swelling, redness, and heat.

Xanthine oxidoreductase is the rate-limiting enzyme in the production of uric acid. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[12] Therefore, inhibiting the activity of XOR presents a direct and effective strategy to lower systemic uric acid levels and prevent the formation of MSU crystals, thereby addressing the root cause of gout.[4]

This compound: A Profile

This compound is a novel, potent, and orally bioavailable small molecule inhibitor of xanthine oxidoreductase. Preclinical data highlight its potential as a therapeutic agent for gout.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy data for this compound.

| Parameter | Value | Species/Model | Reference |

| In Vitro Potency | |||

| IC50 | 26.3 nM | Not Specified | [13] |

| In Vivo Efficacy | |||

| Dose | 5 mg/kg | Mouse (Acute Hyperuricemia Model) | [13] |

| Route of Administration | Oral (p.o.) | Mouse (Acute Hyperuricemia Model) | [13] |

| Effect | Uric acid-lowering effect observed from 3 hours post-administration | Mouse (Acute Hyperuricemia Model) | [13] |

Signaling Pathways in Gout and the Point of Intervention for this compound

The inflammatory response in gout is a complex signaling cascade. The diagram below illustrates the central role of uric acid and the strategic point of intervention for an XOR inhibitor like this compound.

Experimental Protocols

The evaluation of a novel XOR inhibitor like this compound involves a series of standardized in vitro and in vivo assays.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against xanthine oxidase.

Methodology:

-

Enzyme Source: Commercially available bovine milk xanthine oxidase is commonly used.[14]

-

Substrate: Xanthine or hypoxanthine.

-

Reaction Buffer: A suitable buffer, typically phosphate (B84403) buffer at a physiological pH (e.g., pH 7.5).

-

Procedure: a. The test compound (this compound) is prepared in a series of dilutions. b. The enzyme is pre-incubated with the test compound for a specified period at a controlled temperature (e.g., 25°C). c. The enzymatic reaction is initiated by the addition of the substrate. d. The rate of uric acid formation is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm. e. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Hyperuricemia Model

Objective: To evaluate the uric acid-lowering efficacy of the test compound in an animal model.

Methodology:

-

Animal Model: Male Kunming mice or Sprague-Dawley rats are commonly used.

-

Induction of Hyperuricemia: Hyperuricemia is induced by the administration of a uricase inhibitor, such as potassium oxonate, which prevents the breakdown of uric acid in rodents.[14]

-

Procedure: a. Animals are fasted overnight with free access to water. b. Potassium oxonate (e.g., 250-300 mg/kg) is administered intraperitoneally to induce hyperuricemia. c. The test compound (this compound at 5 mg/kg) or vehicle is administered orally one hour after potassium oxonate administration. d. Blood samples are collected at various time points (e.g., 1, 3, 5, and 8 hours) post-compound administration. e. Serum uric acid levels are determined using a commercial uric acid assay kit. f. The percentage reduction in serum uric acid levels is calculated relative to the vehicle-treated control group.

Experimental and Drug Development Workflow

The development of a novel XOR inhibitor follows a structured workflow from initial discovery to potential clinical application.

Conclusion and Future Directions

This compound has demonstrated promising preclinical activity as a potent and orally active XOR inhibitor. Its ability to effectively lower uric acid levels in an animal model of hyperuricemia positions it as a strong candidate for further development in the treatment of gout. The next critical steps will involve comprehensive IND-enabling toxicology studies, followed by well-designed Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans. Subsequent clinical development will aim to establish its efficacy and optimal dosing regimen in patients with gout. The high selectivity and potency of this compound may offer an improved therapeutic window and safety profile compared to existing XOR inhibitors, addressing a significant unmet need in the management of gout and other hyperuricemia-related conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]

- 4. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathophysiology of Gout | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Signaling pathways in uric acid homeostasis and gout: From pathogenesis to therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pathogenesis of gout [jrd.or.kr]

- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ard.bmj.com [ard.bmj.com]

The Role of Xanthine Oxidoreductase-IN-3 in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine (B1682287) oxidoreductase (XOR) is a pivotal enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Dysregulation of XOR activity can lead to hyperuricemia, a precursor to gout and other metabolic disorders. Consequently, XOR has emerged as a significant therapeutic target for the development of novel inhibitors. This technical guide provides an in-depth overview of Xanthine oxidoreductase-IN-3, a potent and orally active XOR inhibitor. We will delve into its mechanism of action within the purine metabolism pathway, present its inhibitory activity through structured data, detail the experimental protocols for its evaluation, and visualize key pathways and workflows to support drug discovery and development efforts.

Introduction to Xanthine Oxidoreductase and Purine Metabolism

Purine metabolism is a fundamental biological process involving the synthesis and degradation of purine nucleotides, which are essential for cellular energy transfer, signaling, and as building blocks for DNA and RNA. The catabolic arm of this pathway culminates in the production of uric acid, a process tightly regulated by the enzyme Xanthine oxidoreductase (XOR).[1]

XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] Both forms catalyze the final two steps of purine breakdown: the hydroxylation of hypoxanthine to xanthine and the subsequent hydroxylation of xanthine to uric acid.[2] While XDH preferentially uses NAD+ as an electron acceptor, XO utilizes molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[3][4] Elevated levels of uric acid and ROS are implicated in a variety of pathological conditions, including gout, cardiovascular diseases, and metabolic syndrome.[5]

This compound: A Novel Inhibitor

This compound is a novel, orally active inhibitor of XOR. It was developed as part of a series of tricyclic compounds containing a phenyl-tetrazole moiety, designed as bioisosteres of the carboxyl-thiazole fragment of the known XOR inhibitor, febuxostat.[6]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of XOR. By binding to the active site of the enzyme, it prevents the conversion of hypoxanthine and xanthine into uric acid. This leads to a reduction in the plasma concentration of uric acid, thereby addressing the primary cause of hyperuricemia. Molecular docking studies have suggested that the tetrazole group of this compound can effectively occupy the active cavity of XOR, mimicking the interaction of the carboxyl group of other inhibitors.[6]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its analogs has been determined through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values against XOR.

| Compound | IC50 (nM)[6] |

| This compound (IIIa) | 26.3 ± 1.21 |

| Compound IIIc | 29.3 ± 0.88 |

| Compound IIIe | 55.0 ± 2.15 |

| Febuxostat (Reference) | Not specified |

In Vivo Efficacy

In a preclinical model of acute hyperuricemia in mice, orally administered this compound demonstrated a significant uric acid-lowering effect.

| Compound | Dosage (mg/kg, p.o.)[6] | Outcome[6] |

| This compound (IIIa) | 5 | Significant hypouricemic effect from 3 hours post-administration |

| Compound IIIc | 5 | Significant reduction in serum uric acid |

| Compound IIIe | 5 | Significant reduction in serum uric acid |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test compound (e.g., this compound)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions in phosphate buffer.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume of phosphate buffer.

-

Add the test compound solution to the appropriate wells at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., allopurinol).

-

Add the xanthine solution to all wells.

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Immediately monitor the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes). The rate of increase in absorbance corresponds to the rate of uric acid formation.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Model of Acute Hyperuricemia

This protocol describes a general method for evaluating the uric acid-lowering effects of a test compound in a mouse model.

Materials:

-

Male ICR mice

-

Potassium oxonate (uricase inhibitor)

-

Hypoxanthine (purine substrate)

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Blood collection supplies

-

Uric acid assay kit

Procedure:

-

Animal Acclimatization:

-

Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

-

Induction of Hyperuricemia:

-

Induce acute hyperuricemia by intraperitoneal injection of potassium oxonate and hypoxanthine.

-

-

Compound Administration:

-

Administer the test compound (e.g., this compound suspended in 0.5% CMC-Na) or vehicle orally (p.o.) at a specified time relative to the induction of hyperuricemia.

-

-

Blood Sampling:

-

Collect blood samples from the mice at various time points post-compound administration (e.g., 1, 3, 5 hours).

-

-

Uric Acid Measurement:

-

Separate the serum from the blood samples by centrifugation.

-

Measure the serum uric acid concentration using a colorimetric uric acid assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the serum uric acid levels in the compound-treated groups to the vehicle-treated group at each time point.

-

Calculate the percentage reduction in uric acid levels.

-

Colorimetric Uric Acid Assay

This protocol provides a general overview of a colorimetric method for quantifying uric acid in biological samples.

Principle: Uric acid is oxidized by uricase to produce allantoin (B1664786) and hydrogen peroxide (H2O2). The H2O2, in the presence of a peroxidase, reacts with a chromogenic probe to produce a colored product. The intensity of the color is directly proportional to the uric acid concentration and can be measured spectrophotometrically.

Procedure:

-

Sample and Standard Preparation:

-

Prepare a standard curve using the provided uric acid standard.

-

Prepare the biological samples (e.g., serum) as required by the kit instructions.

-

-

Assay Reaction:

-

Add the samples and standards to a 96-well microplate.

-

Add the reaction mixture containing uricase, peroxidase, and the colorimetric probe to each well.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

-

Measurement:

-

Measure the absorbance at the specified wavelength (e.g., 520 nm or 570 nm) using a microplate reader.

-

-

Calculation:

-

Subtract the blank absorbance from all readings.

-

Plot the standard curve of absorbance versus uric acid concentration.

-

Determine the uric acid concentration in the samples from the standard curve.

-

Visualizations

Signaling Pathway Diagram

Caption: Purine catabolism pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the evaluation of this compound.

Structure-Activity Relationship Logic

Caption: Logical flow of the structure-activity relationship studies leading to this compound.

Conclusion

This compound represents a promising development in the search for novel and effective treatments for hyperuricemia and related disorders. Its potent inhibitory activity against XOR, coupled with its demonstrated in vivo efficacy, underscores its potential as a therapeutic candidate. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research and development in this critical area of drug discovery. Continued investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial in its journey towards clinical application.

References

- 1. Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant-derived natural product research aimed at new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of tricyclic compounds containing phenyl-tetrazole as XOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthine Oxidoreductase-IN-3 and Reactive Oxygen Species Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Xanthine (B1682287) Oxidoreductase-IN-3, its role as an inhibitor of xanthine oxidoreductase (XOR), and the subsequent impact on reactive oxygen species (ROS) generation. This document details the mechanism of XOR, its contribution to cellular oxidative stress, and the therapeutic potential of inhibitors like Xanthine oxidoreductase-IN-3. Detailed experimental protocols and a summary of quantitative data are provided to support further research and development in this area.

Introduction to Xanthine Oxidoreductase and ROS Production

Xanthine oxidoreductase (XOR) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] In mammals, XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[3][4] While both forms catalyze purine degradation, the XO form is a significant source of reactive oxygen species (ROS), including superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂).[3][5] This occurs as the XO form transfers electrons directly to molecular oxygen.[3]

The overproduction of ROS by XO is implicated in various pathological conditions, including inflammation, endothelial dysfunction, and cardiovascular diseases.[2] Consequently, the inhibition of XOR is a promising therapeutic strategy to mitigate cellular damage caused by excessive ROS.

This compound: A Potent Inhibitor

This compound is a potent, orally active inhibitor of XOR.[3] Its primary mechanism of action is the direct inhibition of the enzyme, thereby reducing the production of both uric acid and ROS.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ | 26.3 nM | Not Specified | In vitro enzyme assay | [3] |

| In Vivo Efficacy | 5 mg/kg (p.o.) | ICR Mice | Acute hyperuricemia model (potassium oxonate and hypoxanthine-induced) | [3] |

Signaling Pathways Modulated by XOR-Derived ROS

The reactive oxygen species generated by xanthine oxidase are not merely byproducts of purine metabolism; they are potent signaling molecules that can modulate various intracellular pathways.[3][5] An imbalance in ROS production can lead to the activation of pro-inflammatory and pro-apoptotic signaling cascades. One of the key pathways affected by XOR-derived ROS is the Mitogen-Activated Protein Kinase (MAPK) pathway.

XOR-ROS-MAPK Signaling Cascade

Figure 1. Simplified signaling pathway of XOR-mediated ROS generation and subsequent activation of the MAPK cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and ROS generation.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium Phosphate (B84403) Buffer (pH 7.5)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare serial dilutions of the test compound in the buffer.

-

In each well of the 96-well plate, add:

-

Phosphate buffer

-

Xanthine solution

-

Test compound dilution (or solvent control)

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding a solution of xanthine oxidase to each well.

-

Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The increase in absorbance is due to the formation of uric acid.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Figure 2. Workflow for the in vitro xanthine oxidase inhibition assay.

In Vivo Hyperuricemia Model and Drug Administration

This protocol describes the induction of acute hyperuricemia in mice and the administration of this compound.[3]

Animal Model:

-

ICR mice (male, 18-22 g)

Materials:

-

Potassium oxonate (uricase inhibitor)

-

Hypoxanthine (XOR substrate)

-

This compound

-

0.5% Carboxymethylcellulose sodium (CMC-Na) solution (vehicle)

-

Saline solution

-

Blood collection supplies

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250 mg/kg) dissolved in saline, 1 hour before the administration of hypoxanthine.

-

Prepare a suspension of this compound in 0.5% CMC-Na solution.

-

Administer this compound (e.g., 5 mg/kg) or the vehicle control via oral gavage (p.o.).

-

Thirty minutes after drug administration, administer hypoxanthine (e.g., 300 mg/kg, i.p.) dissolved in saline to induce uric acid production.

-

Collect blood samples from the retro-orbital plexus at various time points (e.g., 1, 2, 3, 4, and 6 hours) after hypoxanthine administration.

-

Separate the serum and measure the uric acid levels using a commercial kit.

Measurement of Cellular Reactive Oxygen Species

This protocol outlines a common method for measuring intracellular ROS levels using a fluorescent probe.

Materials:

-

Cell line of interest (e.g., endothelial cells)

-

Cell culture medium and supplements

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Xanthine and Xanthine Oxidase (to induce ROS production)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 1 hour).

-

Induce ROS production by adding a mixture of xanthine and xanthine oxidase to the cells.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Compare the fluorescence levels in inhibitor-treated cells to control cells to determine the effect of the inhibitor on ROS production.

Figure 3. Workflow for the measurement of cellular reactive oxygen species.

Conclusion

This compound is a potent inhibitor of XOR, demonstrating significant potential for the treatment of conditions associated with elevated uric acid and oxidative stress. The generation of reactive oxygen species by the xanthine oxidase form of XOR plays a crucial role in the pathophysiology of numerous diseases. By inhibiting XOR, compounds like this compound can effectively reduce ROS production and mitigate their detrimental effects on cellular signaling pathways. The experimental protocols provided in this guide offer a framework for the further investigation of this and other XOR inhibitors, facilitating the development of novel therapeutics targeting oxidative stress-related disorders.

References

- 1. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theacademic.in [theacademic.in]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of Xanthine Oxidoreductase-IN-3 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between Xanthine (B1682287) Oxidoreductase (XOR) and its inhibitor, Xanthine oxidoreductase-IN-3. This document outlines the computational methodologies, presents relevant quantitative data, and visualizes key pathways and workflows to facilitate further research and drug development in this area.

Introduction to Xanthine Oxidoreductase (XOR)

Xanthine oxidoreductase (XOR) is a complex molybdoflavoenzyme that plays a crucial role in purine (B94841) metabolism. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] While XDH preferentially uses NAD+ as an electron acceptor, XO primarily uses molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[1]

Elevated levels of uric acid, a condition known as hyperuricemia, are a key factor in the pathogenesis of gout.[2] Furthermore, the ROS generated by XOR are implicated in various pathological conditions, including inflammation, cardiovascular diseases, and reperfusion injury.[2] Consequently, XOR has emerged as a significant therapeutic target for the management of these conditions.

This compound is a potent, orally active inhibitor of XOR with a reported IC50 value of 26.3 nM.[3] In silico modeling techniques are invaluable for understanding the molecular basis of this inhibition, guiding the design of novel and more effective XOR inhibitors.

In Silico Modeling Methodologies

The computational investigation of XOR-inhibitor binding typically involves a multi-step process, including molecular docking and molecular dynamics simulations. These methods provide insights into the binding mode, affinity, and stability of the inhibitor within the enzyme's active site.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mechanism and for virtual screening of potential inhibitors.

Experimental Protocol: Molecular Docking of XOR Inhibitors

-

Protein Preparation:

-

The three-dimensional crystal structure of Xanthine Oxidoreductase is retrieved from a protein database such as the Protein Data Bank (PDB). Commonly used PDB entries for human XOR include 2E1Q and for bovine XOR include 3BDJ.[4]

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

If the crystal structure has missing residues or loops, these are modeled using homology modeling techniques.[4]

-

-

Ligand Preparation:

-

The 2D structure of the inhibitor (e.g., this compound) is drawn using a chemical drawing tool and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Appropriate protonation states and tautomers of the ligand at physiological pH are generated.

-

-

Grid Generation and Docking:

-

A grid box is defined around the active site of XOR. The active site is typically identified based on the location of the molybdenum cofactor (Moco) and surrounding key residues such as Glu802, Arg880, Phe914, and Phe1009.[5]

-

Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[6][7] These programs employ various search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the active site.[6]

-

The resulting docking poses are scored based on their predicted binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into its stability and the nature of the intermolecular interactions.

Experimental Protocol: Molecular Dynamics Simulation of XOR-Inhibitor Complex

-

System Preparation:

-

The best-ranked docked pose of the XOR-inhibitor complex is used as the starting structure for the MD simulation.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Simulation Protocol:

-

The system is first minimized to remove any steric clashes.

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

A production MD simulation is run for a significant duration (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

-

-

Analysis:

-

The stability of the complex is assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation trajectory.

-

The flexibility of the protein is evaluated by calculating the root-mean-square fluctuation (RMSF) of individual residues.

-

Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and XOR are analyzed to understand the determinants of binding.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) can be performed to provide a more accurate estimation of the binding affinity.[5]

-

Quantitative Data for XOR Inhibitors

The following table summarizes the inhibitory activity and, where available, in silico binding data for this compound and other well-known XOR inhibitors.

| Inhibitor | IC50 (nM) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |

| This compound | 26.3 | Not Available | Not Available | [3] |

| Allopurinol (B61711) | Not Available | -4.47 to -5.2 | ~530 µM | [6] |

| Febuxostat (B1672324) | Not Available | -97.04 kJ/mol (-23.2 kcal/mol) | 0.45 ± 0.2 nM | [5][8] |

| Topiroxostat | Not Available | Not Available | 0.2 ± 0.06 nM | [8] |

| Butein | Not Available | -7.86 | 1.72 µM | [6] |

| Fisetin | Not Available | -7.70 | 2.22 µM | [6] |

Note: Binding energy values can vary depending on the software and force fields used. The value for Febuxostat was converted from kJ/mol.

Visualizations

Xanthine Oxidoreductase Signaling Pathway

The following diagram illustrates the central role of Xanthine Oxidoreductase in purine metabolism and the generation of uric acid and reactive oxygen species.

Caption: Xanthine Oxidoreductase (XOR) signaling pathway.

In Silico Experimental Workflow for XOR Inhibitor Binding

This diagram outlines the typical workflow for the computational analysis of an XOR inhibitor's binding characteristics.

References

- 1. Xanthine oxidoreductase: One enzyme for multiple physiological tasks [cris.unibo.it]

- 2. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. In silico design and synthesis of targeted rutin derivatives as xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate quantitative determination of affinity and binding kinetics for tight binding inhibition of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Xanthine Oxidoreductase-IN-3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidoreductase (XOR) is a critical enzyme in purine (B94841) metabolism, catalyzing the hydroxylation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, are a key factor in the pathogenesis of gout and are associated with other metabolic and cardiovascular diseases.[2] Inhibition of XOR is a clinically validated strategy for lowering systemic uric acid levels. This document provides a comprehensive technical overview of the preclinical data available for Xanthine oxidoreductase-IN-3, a novel and potent inhibitor of XOR.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of XOR. By blocking this key enzyme, it reduces the production of uric acid, thereby lowering its concentration in the blood.[1]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and representative data for other xanthine oxidase inhibitors where specific data for this compound is not available.

Table 1: In Vitro Efficacy

| Compound | Target | IC50 (nM) | Reference |

| This compound | Xanthine Oxidoreductase | 26.3 | [1] |

Table 2: In Vivo Efficacy in a Mouse Model of Acute Hyperuricemia

| Compound | Dose (mg/kg, p.o.) | Effect | Reference |

| This compound | 5 | Demonstrates a uric acid-lowering effect.[1] | [1] |

Table 3: Representative Pharmacokinetic Parameters of an Oral Xanthine Oxidase Inhibitor in Rats

Disclaimer: The following data is for the representative XOR inhibitor Y-700 and not for this compound, as specific data was not available.

| Parameter | Value | Units | Reference |

| Cmax | 1.5 | µg/mL | [3] |

| Tmax | 2 | hours | [3] |

| AUC | 10.8 | µg·h/mL | [3] |

| Half-life | 4.5 | hours | [3] |

Table 4: Representative Preclinical Toxicology Data for Xanthine Oxidase Inhibitors

Disclaimer: The following data is generalized from preclinical studies of various XOR inhibitors and is not specific to this compound.

| Study Type | Species | Findings | Reference |

| Acute Oral Toxicity | Mouse | Generally well-tolerated at therapeutic doses. | [4] |

| Repeat-Dose Toxicity (28-day) | Rat | At high doses, potential for effects on the kidney due to xanthine deposition may be observed. | [4] |

| Genotoxicity (Ames test) | N/A | Typically non-mutagenic. | [4] |

| Safety Pharmacology | Rat | No significant effects on cardiovascular, respiratory, or central nervous system function at therapeutic doses. | [4] |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a test compound against xanthine oxidase.

Caption: Workflow for in vitro XOR inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of xanthine oxidase (from bovine milk) in phosphate (B84403) buffer (pH 7.5).

-

Prepare a solution of xanthine (substrate) in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the xanthine oxidase solution to each well.

-

Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the xanthine solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Mouse Model of Acute Hyperuricemia

This protocol describes the induction of acute hyperuricemia in mice to evaluate the in vivo efficacy of this compound.

Caption: Experimental workflow for in vivo hyperuricemia model.

Methodology:

-

Animal Model:

-

Male Kunming mice are typically used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

-

Induction of Hyperuricemia:

-

Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase inhibitor, to prevent the breakdown of uric acid in mice.

-

This is followed by oral administration of a purine precursor, such as hypoxanthine or inosine, to increase uric acid production.

-

-

Drug Administration:

-

This compound is administered orally at a specified dose (e.g., 5 mg/kg).

-

A vehicle control group receives the vehicle solution.

-

-

Sample Collection and Analysis:

-

Blood samples are collected from the retro-orbital plexus at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours).

-

Serum is separated by centrifugation.

-

Serum uric acid levels are determined using a commercial uric acid assay kit.

-

-

Data Analysis:

-

The percentage reduction in serum uric acid levels in the drug-treated group is calculated relative to the vehicle-treated group.

-

Conclusion

The preclinical data for this compound demonstrate its potent inhibitory activity against xanthine oxidoreductase and its ability to lower uric acid levels in an in vivo model of hyperuricemia. While specific pharmacokinetic and comprehensive toxicology data are not yet publicly available, the initial findings suggest that this compound is a promising candidate for further development as a therapeutic agent for the management of hyperuricemia and associated conditions. Further studies are warranted to fully characterize its absorption, distribution, metabolism, excretion, and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics/pharmacodynamics of Y-700, a novel xanthine oxidase inhibitor, in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Effects of Xanthine Oxidoreductase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) Oxidoreductase-IN-3, also identified as compound IIIa in foundational research, is a potent, orally active inhibitor of xanthine oxidoreductase (XOR).[1][2] Developed as a novel therapeutic agent, it is designed for the management of hyperuricemia.[1][2] This document provides a comprehensive technical overview of Xanthine Oxidoreductase-IN-3, including its biochemical activity, in vivo effects, and the broader context of its mechanism of action on cellular pathways.

Xanthine oxidoreductase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid are a hallmark of hyperuricemia, a condition strongly associated with gout and other metabolic and cardiovascular diseases. By inhibiting XOR, this compound effectively reduces the production of uric acid.

Quantitative Data

The inhibitory activity of this compound against its target enzyme, xanthine oxidoreductase, has been quantified, along with its effects in a preclinical model of hyperuricemia.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) |

| This compound (Compound IIIa) | Xanthine Oxidoreductase (XOR) | 26.3 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Compound | Dosage | Administration Route | Key Finding |

| Acute Hyperuricemia (ICR Mice) | This compound (Compound IIIa) | 5 mg/kg | Oral (p.o.) | Demonstrated a uric acid-lowering effect starting 3 hours after administration. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Xanthine Oxidoreductase Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of xanthine oxidoreductase.

-

Enzyme and Substrate Preparation:

-

A solution of xanthine oxidoreductase from bovine milk is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

A solution of the substrate, xanthine, is prepared in the same buffer.

-

-

Inhibitor Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared to obtain a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, the XOR enzyme solution is pre-incubated with various concentrations of this compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by adding the xanthine solution to each well.

-

The rate of uric acid formation is measured by monitoring the increase in absorbance at a specific wavelength (typically 295 nm) over time using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of XOR inhibition is calculated for each inhibitor concentration relative to a control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Acute Hyperuricemia Model

This animal model is used to assess the uric acid-lowering effects of a compound in a living organism.

-

Animal Model:

-

Male ICR mice (18-22 g) are used for the study.

-

-

Induction of Hyperuricemia:

-

Hyperuricemia is induced by the intraperitoneal injection of potassium oxonate, a uricase inhibitor, to prevent the breakdown of uric acid in mice.

-

Hypoxanthine, a precursor to uric acid, is also administered to increase uric acid production.

-

-

Compound Administration:

-

This compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

-

The compound is administered orally (intragastric administration) at a dosage of 5 mg/kg.

-

-

Sample Collection and Analysis:

-

Blood samples are collected from the mice at various time points after compound administration (e.g., 1, 2, 3, 4, and 6 hours).

-

The serum is separated from the blood samples.

-

The concentration of uric acid in the serum is measured using a commercially available uric acid assay kit.

-

-

Data Analysis:

-

The serum uric acid levels in the treated group are compared to those in a control group (vehicle-treated) at each time point.

-

Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the uric acid-lowering effect.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of xanthine oxidoreductase. This inhibition reduces the production of uric acid and reactive oxygen species (ROS), which are known to activate downstream signaling pathways implicated in inflammation and cellular damage. While specific studies on the downstream cellular effects of this compound are not yet available, the inhibition of XOR is expected to modulate pathways such as:

-

NF-κB Signaling: XOR-produced ROS can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By reducing ROS production, this compound may lead to the downregulation of this pathway and a subsequent decrease in the expression of pro-inflammatory cytokines.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways (including p38 and ERK) can be activated by oxidative stress. Inhibition of XOR by this compound is likely to attenuate the activation of these pathways, thereby reducing cellular stress responses and inflammation.

Visualizations

Diagram 1: Design Rationale of this compound

Caption: Design strategy for this compound.

Diagram 2: Experimental Workflow for In Vitro XOR Inhibition Assay

References

Methodological & Application

Application Notes and Protocols for Xanthine Oxidoreductase-IN-3 (XOR-IN-3) In Vivo Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidoreductase (XOR) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, are associated with gout and are implicated in cardiovascular and kidney diseases. Xanthine oxidoreductase-IN-3 (XOR-IN-3) is an orally active inhibitor of XOR with an IC50 of 26.3 nM.[1] It has been investigated for its potential to lower uric acid levels in in vivo models. These application notes provide a comprehensive overview of the in vivo dosage of XOR-IN-3 in mice, detailed experimental protocols, and relevant pathway information to guide researchers in their studies.

Quantitative Data Summary

In Vivo Efficacy of this compound in Mice

| Compound | Dosage | Route of Administration | Mouse Strain | Model | Observed Effect | Reference |

| This compound | 5 mg/kg | Oral (p.o.) | ICR mice (18-22 g) | Acute hyperuricemia induced by potassium oxonate and hypoxanthine | Uric acid-lowering effect observed from 3 hours after administration | [1] |

Comparative Pharmacokinetics of Oral XOR Inhibitors in Mice

While specific pharmacokinetic data for this compound in mice is not publicly available, the following table provides data for other common XOR inhibitors for comparative purposes.

| Compound | Dosage | Cmax | Tmax | T1/2 (half-life) | Reference |

| Febuxostat | 50 mg/kg | 6.5 µg/mL (first peak) | 5.0 min (first peak) | 883 min | [2] |

| Allopurinol | 10 mg/kg | 1.8 µg/mL | 0.5 hours | 0.8 hours | Data derived from rat studies, mouse-specific data is limited. |

Experimental Protocols

In Vivo Model of Acute Hyperuricemia in Mice

This protocol describes the induction of acute hyperuricemia in mice using potassium oxonate and hypoxanthine, a widely used model to evaluate the efficacy of XOR inhibitors.

Materials:

-

ICR mice (male, 18-22 g)

-

Potassium oxonate (Sigma-Aldrich, or equivalent)

-

Hypoxanthine (Sigma-Aldrich, or equivalent)

-

0.5% Carboxymethylcellulose sodium (CMC-Na) solution

-

This compound

-

Sterile saline (0.9% NaCl)

-

Gavage needles (20-22 gauge)

-

Syringes (1 mL)

-

Animal balance

-

Microcentrifuge tubes for blood collection

-

Anesthetic (e.g., isoflurane)

-

Uric acid assay kit

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment, with free access to standard chow and water.

-

Preparation of Reagents:

-

Prepare a suspension of potassium oxonate in sterile saline. A common dosage is 300 mg/kg.

-

Prepare a suspension of hypoxanthine in 0.5% CMC-Na solution. A common dosage is 300 mg/kg.

-

Prepare the desired concentration of this compound in 0.5% CMC-Na solution (e.g., for a 5 mg/kg dose, prepare a 0.5 mg/mL solution if dosing at 10 mL/kg body weight).

-

-

Induction of Hyperuricemia and Treatment:

-

Fast the mice overnight before the experiment but allow free access to water.

-

Administer potassium oxonate (300 mg/kg) via intraperitoneal (i.p.) injection.

-

One hour after potassium oxonate administration, administer hypoxanthine (300 mg/kg) via oral gavage (p.o.).

-

Simultaneously or at a specified time relative to the induction, administer this compound (5 mg/kg) or the vehicle control (0.5% CMC-Na) via oral gavage.

-

-

Blood Collection:

-

At designated time points (e.g., 3 hours post-treatment), collect blood samples from the mice. Retro-orbital sinus bleeding is a common method.

-

Anesthetize the mouse using isoflurane.

-

Gently insert a heparinized capillary tube into the medial canthus of the eye until blood flows freely.

-

Collect the desired volume of blood into a microcentrifuge tube.

-

Apply gentle pressure to the eye with a sterile gauze pad to ensure hemostasis after collection.

-

-

Sample Processing and Analysis:

-

Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Analyze the serum uric acid levels using a commercial uric acid assay kit according to the manufacturer's instructions.

-

Oral Gavage Procedure in Mice

Materials:

-

Appropriately sized gavage needle (typically 20-22 gauge for adult mice)

-

1 mL syringe

-

Test substance in the desired vehicle

Procedure:

-

Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.

-

Measurement of Gavage Needle Length: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

-

Insertion of the Gavage Needle: With the mouse held in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle. If there is any resistance, withdraw the needle and re-attempt.

-

Administration of Substance: Once the needle is in the esophagus to the pre-measured depth, slowly administer the substance from the syringe.

-

Withdrawal of the Needle: Gently and smoothly withdraw the gavage needle.

-

Monitoring: Observe the mouse for a few minutes after the procedure for any signs of distress.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

References

Xanthine oxidoreductase-IN-3 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Xanthine (B1682287) Oxidase-IN-3, a potent inhibitor of xanthine oxidase, and comprehensive protocols for its preparation and use in experimental settings.

I. Product Information

-

Product Name: Xanthine Oxidase-IN-3

-

Mechanism of Action: Inhibitor of Xanthine Oxidase (XOR)

-

IC50: 26.3 nM[1]

-

Therapeutic Potential: Research in acute hyperuricemia[1]

II. Solubility and Storage

Proper dissolution and storage of Xanthine Oxidase-IN-3 are critical for maintaining its stability and ensuring accurate experimental results.

| Solvent | Solubility | Storage of Stock Solution |

| DMSO | Soluble | -80°C for up to 1 year |

| 0.5% CMC-Na | Forms a suspension for in vivo use | Prepare fresh for each experiment |

Storage of Solid Compound: Store the powdered form of Xanthine Oxidase-IN-3 at -20°C for up to 3 years.

III. Experimental Protocols

A. Preparation of Stock Solutions

1. DMSO Stock Solution (for in vitro assays):

-

Objective: To prepare a high-concentration stock solution for serial dilutions.

-

Materials:

-

Xanthine Oxidase-IN-3 (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the Xanthine Oxidase-IN-3 vial to room temperature before opening.

-

Weigh the desired amount of the compound.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

-

B. In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of Xanthine Oxidase-IN-3 by measuring the decrease in uric acid production.

-

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at approximately 295 nm. An inhibitor will reduce the rate of this reaction.

-

Materials:

-

Xanthine Oxidase-IN-3 DMSO stock solution

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine sodium salt

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

-

-

Procedure:

-

Prepare Reagents:

-

Enzyme Solution: Dilute xanthine oxidase in potassium phosphate buffer to the desired concentration (e.g., 0.05 U/mL). Prepare this solution fresh.

-

Substrate Solution: Dissolve xanthine sodium salt in potassium phosphate buffer to the desired concentration (e.g., 150 µM).

-

Inhibitor Dilutions: Perform serial dilutions of the Xanthine Oxidase-IN-3 stock solution in potassium phosphate buffer to obtain a range of concentrations for IC50 determination.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add:

-

50 µL of the diluted Xanthine Oxidase-IN-3 solution (or buffer for control).

-

50 µL of the enzyme solution.

-

-

Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 100 µL of the xanthine substrate solution to each well.

-

Immediately measure the absorbance at 295 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Normalize the rates relative to the control (no inhibitor) to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

C. Preparation for In Vivo Studies

For oral administration in animal models, Xanthine Oxidase-IN-3 can be prepared as a suspension.

-

Objective: To prepare a homogenous suspension for consistent oral dosing.

-

Materials:

-

Xanthine Oxidase-IN-3 (solid)

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile water

-

Homogenizer or sonicator

-

-

Procedure:

-

Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix well until the CMC-Na is fully dissolved.

-

Weigh the required amount of Xanthine Oxidase-IN-3 for the desired dosing concentration (e.g., 5 mg/kg).[1]

-

Add a small volume of the 0.5% CMC-Na solution to the compound and triturate to form a smooth paste.

-

Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing or sonicating to ensure a uniform suspension.

-

Administer the suspension to the animals via oral gavage. It is recommended to prepare this suspension fresh before each use.

-

IV. Signaling Pathway and Experimental Workflow

A. Xanthine Oxidase in the Purine Catabolism Pathway

Xanthine oxidase is a key enzyme in the catabolism of purines. It catalyzes the final two steps of this pathway, converting hypoxanthine (B114508) to xanthine and then xanthine to uric acid. In this process, molecular oxygen is used as an electron acceptor, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).

Caption: Purine catabolism pathway showing XOR inhibition.

B. Experimental Workflow for In Vitro Inhibition Assay

The following diagram illustrates the key steps in determining the in vitro inhibitory effect of Xanthine Oxidase-IN-3.

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

References

Application Notes and Protocols for a Cell-Based Assay of Xanthine Oxidoreductase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction